molecular formula C25H52O6S2 B2688481 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate CAS No. 301819-08-9

2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate

Cat. No.: B2688481
CAS No.: 301819-08-9
M. Wt: 512.81
InChI Key: DRZBUVHAEIRGQO-UHFFFAOYSA-N
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Description

2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate is an organic compound with the molecular formula C25H52O6S2 and a molecular weight of 512.81 g/mol . This compound is known for its unique structure, which includes two methanesulfonate groups attached to a dodecyl chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate typically involves the reaction of 2-decyl-2-[(hydroxymethyl)dodecyl]methanesulfonate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate groups. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate groups are highly reactive and can form covalent bonds with nucleophiles such as amino acids, nucleotides, and other biomolecules. This alkylation can lead to changes in the structure and function of the target molecules, which is the basis for its biological activity .

Comparison with Similar Compounds

2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of decyl and dodecyl chains with methanesulfonate groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[2-decyl-2-(methylsulfonyloxymethyl)dodecyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O6S2/c1-5-7-9-11-13-15-17-19-21-25(23-30-32(3,26)27,24-31-33(4,28)29)22-20-18-16-14-12-10-8-6-2/h5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBUVHAEIRGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)(COS(=O)(=O)C)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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